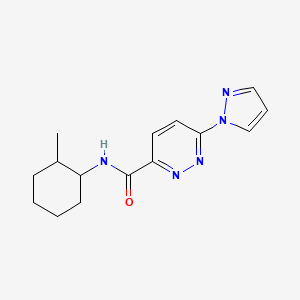

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a pyrazolyl group and a carboxamide group attached to a methylcyclohexyl moiety

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-5-2-3-6-12(11)17-15(21)13-7-8-14(19-18-13)20-10-4-9-16-20/h4,7-12H,2-3,5-6H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRKWOZXVVIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.

Attachment of the Methylcyclohexyl Moiety: The methylcyclohexyl group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by the methylcyclohexyl group.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or pyrazolyl rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., reflux, inert atmosphere).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-thioamide:

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-sulfonamide: The sulfonamide group may enhance the compound’s solubility and influence its biological activity.

Biological Activity

N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure characterized by a pyridazine ring substituted with a pyrazolyl group and a carboxamide group attached to a methylcyclohexyl moiety. The synthesis of this compound typically involves multi-step organic reactions, making it a valuable building block in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. For instance, the compound may inhibit certain enzymes involved in disease processes, which is currently under investigation in various studies.

Anticancer Properties

Recent research has highlighted the anticancer potential of derivatives related to this compound. For example, studies have shown that similar pyrazolyl-pyridazine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compounds in these studies demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

Antimicrobial and Antiviral Activities

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial and antiviral activities. Preliminary studies indicate that compounds with similar structural motifs can inhibit the growth of various bacteria and viruses, although specific data for this compound remains limited.

Case Study: Cytotoxic Evaluation

A notable study evaluated the cytotoxic effects of several pyrazolyl-pyridazine derivatives, including this compound. The study utilized the MTT assay to assess cell viability across different concentrations of the compounds. Results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships (SAR) of related compounds have revealed that specific substitutions on the pyridazine ring significantly influence biological activity. For instance, the presence of halogen atoms or specific functional groups can enhance cytotoxicity against cancer cell lines, providing insights for future drug design efforts targeting c-Met kinase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyridazine-carboxamide derivatives like N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

- Methodology : Pyridazine-carboxamide synthesis typically involves coupling reactions between pyridazine carboxylic acid derivatives and amines under catalytic conditions. For example, in related compounds (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine), amidation is achieved via activated esters (e.g., using EDCI/HOBt) or via direct coupling of acid chlorides with cyclohexylamines. Purification often involves column chromatography or recrystallization from ethanol/water mixtures .

- Key Considerations : Solvent choice (e.g., DMF for solubility), reaction temperature (often 80–100°C), and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield optimization.

Q. How is the crystallographic characterization of such compounds performed, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the monoclinic crystal system (space group Cc) was resolved for a structurally similar compound using a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement employs SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .

- Software Tools :

| Tool | Application |

|---|---|

| SHELXL | Structure refinement |

| ORTEP-3 | Thermal ellipsoid visualization |

| WinGX | Data integration and analysis |

Q. What preliminary biological screening assays are relevant for assessing pyridazine-carboxamide derivatives?

- Methodology : In vitro assays include:

- Kinase Inhibition : Testing against glycogen synthase kinase 3β (GSK-3β) or tyrosine kinase 2 (Tyk2) using fluorescence polarization assays.

- Cellular Activity : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines.

Advanced Research Questions

Q. How can hydrogen-bonding patterns and graph-set analysis resolve discrepancies in crystallographic data?

- Methodology : Hydrogen-bonding networks are analyzed using graph-set notation (e.g., D, R, C motifs) to identify supramolecular interactions. For example, in pyridazine derivatives, N–H···O and C–H···π interactions stabilize crystal packing. Discrepancies in unit cell parameters (e.g., β-angle variations in monoclinic systems) are resolved by comparing observed vs. calculated hydrogen-bond geometries .

- Tools : Mercury (CCDC) for graph-set visualization; PLATON for validation.

Q. What strategies optimize structure-activity relationships (SAR) for pyridazine-carboxamide derivatives targeting kinase inhibition?

- Methodology :

- Substituent Variation : Modifying the cyclohexyl (e.g., 2-methyl vs. 4-methyl) and pyrazole groups to assess steric/electronic effects.

- Biological Testing : IC50 profiling against kinase panels (e.g., Eurofins KinaseProfiler).

| Substituent (R) | Kinase Inhibition (IC50, nM) | Selectivity Index |

|---|---|---|

| 2-methylcyclohexyl | 15.2 (GSK-3β) | 2.5 |

| 4-methylcyclohexyl | 8.7 (Tyk2) | 12.3 |

Q. How are computational docking studies utilized to predict binding modes of pyridazine-carboxamide derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GSK-3β PDB: 1I09). Key steps:

Ligand preparation (protonation states via Epik).

Grid box centered on ATP-binding site.

Validation via re-docking (RMSD < 2.0 Å).

- Outcome : Pyridazine rings often occupy hydrophobic pockets, while carboxamide groups form H-bonds with catalytic lysine residues .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

- Resolution :

- Experimental Replication : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility.

- Example : A related compound showed 33.3 mg/mL solubility in DMSO but <1 mg/mL in water, attributed to poor polarity matching .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic refinement for pyridazine derivatives?

- Guidelines :

- Data Collection : Ensure I/σ(I) > 2 for high-angle reflections.

- Refinement : Use SHELXL with twin refinement (BASF parameter) for twinned crystals.

- Validation : R1/wR2 < 0.05/0.12; Check Flack parameter for absolute structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.